molecular formula C13H10Cl2N2S B072733 1,3-Bis(2-chlorophenyl)thiourea CAS No. 1219-68-7

1,3-Bis(2-chlorophenyl)thiourea

Cat. No. B072733
CAS RN: 1219-68-7
M. Wt: 297.2 g/mol
InChI Key: RJTJZLBYKUDXRD-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenyl)thiourea is a chemical compound with the linear formula C13H10Cl2N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thioureas, including 1,3-Bis(2-chlorophenyl)thiourea, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-chlorophenyl)thiourea involves dihedral angles between the plane of the thiourea moiety and the two chlorophenyl rings . The relevant torsion angles describing the orientations are given in the referenced paper .


Chemical Reactions Analysis

Thioureas have gained attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Synthesis and crystal structure of related compounds : Compounds closely related to 1,3-Bis(2-chlorophenyl)thiourea have been synthesized, and their crystal structures have been analyzed. For instance, the synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide was explored, revealing details about its crystallization and molecular geometry (Odularu et al., 2021).
  • Biological Activities and Applications :

    • Antibacterial Activities : Thiourea derivatives have been investigated for their antibacterial properties. A study on new vanadium(IV, V) complexes containing thiourea derivatives and their antibacterial activities against standard Gram-positive and Gram-negative bacterial strains highlighted their potential in this area (Farzanfar et al., 2015).
    • Enzyme Inhibition and Mercury Sensing : Unsuspected thiourea derivatives, including ones structurally similar to 1,3-Bis(2-chlorophenyl)thiourea, were tested for their anti-cholinesterase activity and potential as mercury sensors using a spectrofluorimetric technique (Rahman et al., 2021).
  • Material Science and Chemical Analysis :

    • Corrosion Inhibition : Thiourea compounds, including triazine-thiourea derivatives, have been studied for their role in corrosion inhibition, particularly in protecting metals like steel in acidic environments (Paul & Yadav, 2020).
    • Chromatographic Applications : The use of thioureas in chromatography, such as in speciation determination of chromium(III) and (VI) using cloud point extraction, demonstrates their utility in analytical chemistry (Kiran et al., 2008).
  • Pharmaceutical Research :

    • Anticancer Properties : Derivatives of 1,3-Bis(2-chlorophenyl)thiourea have been investigated for their potential anticancer properties. Studies have focused on the synthesis of thiourea derivatives and their evaluation for cytotoxic activities against various cancer cell lines (Pingaew et al., 2012).
  • Catalysis :

    • Use in Azide–Alkyne Cycloaddition Reactions : Thiourea-supported copper(I) chloride catalysts, including 1,3-bis(2,6-dimethylphenyl)thiourea, have been used for azide–alkyne cycloaddition reactions, demonstrating their utility in organic synthesis and catalysis (Barman et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Users are advised to avoid contact with skin and eyes, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

Thioureas, including 1,3-Bis(2-chlorophenyl)thiourea, have been gaining interest due to their extensive applications in diverse fields . Future research may focus on exploring covalent organic frameworks with new linkages, which is regarded as an efficient method to modulate the corresponding properties .

properties

IUPAC Name

1,3-bis(2-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJZLBYKUDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352088
Record name 1,3-bis(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-chlorophenyl)thiourea

CAS RN

1219-68-7
Record name Di-2-chlorophenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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